1-(4-Bromophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde

Description

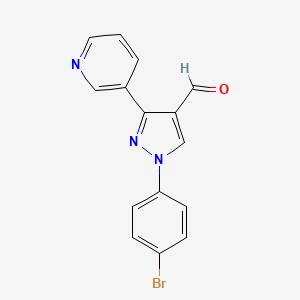

1-(4-Bromophenyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a bromophenyl group at position 1, a pyridin-3-yl substituent at position 3, and a formyl (-CHO) group at position 4 of the pyrazole ring. Its molecular formula is C₁₅H₁₀BrN₃O (calculated based on structural analogs in and ). The bromophenyl moiety enhances lipophilicity and electronic effects, while the pyridinyl group contributes to π-π stacking interactions and hydrogen bonding, making it a promising candidate for medicinal and material sciences .

Properties

IUPAC Name |

1-(4-bromophenyl)-3-pyridin-3-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3O/c16-13-3-5-14(6-4-13)19-9-12(10-20)15(18-19)11-2-1-7-17-8-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCHHFAYHXBSIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Bromophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde, with the chemical formula C15H10BrN3O and CAS Number 618099-05-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this pyrazole derivative, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The compound features a pyrazole ring substituted with a bromophenyl and pyridinyl group, which contributes to its biological activity. The structural representation is as follows:

Anticancer Activity

Recent studies have highlighted the potential of 1H-pyrazole derivatives in cancer treatment. Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:

- Breast Cancer : The compound has shown promising results against MDA-MB-231 cells, indicating its potential as an anticancer agent .

- Liver Cancer : HepG2 cells also exhibited sensitivity to similar pyrazole-based compounds .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. For example, compounds within this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

- Inhibition Rates : Certain derivatives have shown up to 85% inhibition of TNF-α at specific concentrations .

- Potential Applications : This suggests that compounds like this compound could be developed into therapeutic agents for inflammatory diseases.

Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains:

- Bacterial Inhibition : The compound has been tested against strains such as E. coli and Bacillus subtilis, showing notable antibacterial activity .

- Fungal Activity : Some derivatives have demonstrated antifungal effects against pathogens like Aspergillus niger.

Synthesis and Evaluation

A study synthesized several pyrazole derivatives, including this compound, and evaluated their biological activities:

| Compound | Activity Type | Cell Line/Pathogen | Inhibition Rate |

|---|---|---|---|

| This compound | Anticancer | MDA-MB-231 | Significant |

| Similar Derivative | Anti-inflammatory | TNF-α Production | Up to 85% |

| Similar Derivative | Antimicrobial | E. coli | Notable |

Molecular Modeling Studies

Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies suggest that the compound's structure allows it to bind effectively to targets involved in cancer progression and inflammation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 1-(4-Bromophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Inhibition of Tumor Growth

In a study published in the Journal of Medicinal Chemistry, a derivative of this compound demonstrated significant inhibition of tumor growth in xenograft models of breast cancer. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival and proliferation .

Agrochemicals

Fungicidal Properties

The compound has shown potential as a fungicide, particularly against plant pathogens. Its application in agricultural settings could lead to the development of new fungicidal agents that are effective while minimizing environmental impact.

Case Study: Efficacy Against Fungal Strains

A recent study evaluated the efficacy of this compound against various fungal strains affecting crops. Results indicated a high level of activity against Fusarium and Botrytis species, suggesting its potential as a viable alternative to existing fungicides .

Materials Science

Synthesis of Novel Materials

The unique structure of this compound allows for its use in synthesizing novel materials with specific electronic or optical properties. Researchers are exploring its incorporation into polymer matrices for applications in electronics and photonics.

Case Study: Conductive Polymers

Research conducted at a leading materials science laboratory demonstrated that incorporating this compound into conductive polymers enhanced their electrical conductivity and thermal stability, paving the way for advanced applications in flexible electronics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazole-4-carbaldehydes are highly dependent on substituents at positions 1 and 3. Key analogs and their substituents are summarized below:

Notes:

- Halogen substituents (Br, Cl, F) enhance antibacterial and anti-inflammatory activities due to increased lipophilicity and electron-withdrawing effects .

- Aromatic heterocycles (pyridin-3-yl, thiophen-2-yl) improve binding affinity to biological targets via π-π interactions .

- Benzoyl groups at position 1 reduce cytotoxicity compared to halogenated analogs but maintain antioxidant efficacy .

Antimicrobial Activity

- The compound 1-(4-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde exhibited potent antibacterial activity (MIC = 12.5 µg/mL against S. aureus), outperforming streptomycin .

- 1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde showed broad-spectrum activity against Gram-negative (P. aeruginosa) and Gram-positive (B. subtilis) pathogens, with efficacy comparable to ampicillin .

Antioxidant and Anti-inflammatory Activity

- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives demonstrated significant antioxidant activity (59–62% radical scavenging at 100 µg/mL) and reduced carrageenan-induced edema by 59.5% (SI = 0.75), indicating low toxicity .

- In contrast, halogenated analogs like 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde showed higher anti-inflammatory potency but marginally increased toxicity (SI = 1.17 vs. SI = 0.75 for benzoyl derivatives) .

Spectral and Physicochemical Comparisons

IR and NMR data highlight electronic effects of substituents:

- C=O stretching frequencies : ~1647 cm⁻¹ for formyl groups in halogenated analogs (e.g., 4-Bromophenyl derivatives) vs. ~1628 cm⁻¹ in benzoyl derivatives, reflecting electron-withdrawing effects of halogens .

- 1H NMR shifts : Pyridin-3-yl substituents cause downfield shifts (δ 8.10–9.32 ppm) due to aromatic deshielding, whereas methoxy groups (e.g., 4-methoxyphenyl) show upfield shifts (δ 3.65 ppm for -OCH₃) .

Q & A

Q. What are the standard synthetic routes for 1-(4-bromophenyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, and how can reaction yields be optimized?

The compound is typically synthesized via cyclocondensation of hydrazines with β-ketoaldehydes or through Vilsmeier-Haack formylation of preformed pyrazole intermediates. For example, a similar pyrazole-4-carbaldehyde derivative was prepared by formylation using POCl₃ and DMF under reflux (2–4 hours, 60–70°C), achieving yields of 68–75% . Optimization strategies include:

- Adjusting stoichiometry of POCl₃/DMF to 1:1.2 to enhance electrophilicity.

- Using anhydrous conditions to minimize side reactions.

- Monitoring reaction progress via TLC (hexane:ethyl acetate, 3:1) to terminate at peak conversion.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Distinct signals for the aldehyde proton (δ ~9.8–10.2 ppm) and pyridinyl protons (δ ~7.5–8.5 ppm) confirm substitution patterns .

- IR Spectroscopy : A strong carbonyl stretch (~1678 cm⁻¹) verifies the aldehyde group .

- Mass Spectrometry : ESI-MS ([M+H]+) provides molecular weight validation (e.g., m/z 356.95 for a related bromophenyl-pyrazole carbaldehyde) .

Q. How can researchers assess the purity of this compound during synthesis?

Purity is evaluated via:

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

- Melting Point Analysis : Sharp melting ranges (e.g., 168–170°C) indicate high crystallinity and purity .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory biological activity data in anticancer assays?

Discrepancies may arise from variations in cell lines, assay protocols, or compound stability. For example, a pyrazole-4-carbaldehyde analog showed IC₅₀ = 12 µM in MCF-7 cells but was inactive in HeLa cells . Mitigation approaches include:

Q. How can X-ray crystallography be utilized to confirm the molecular structure and intermolecular interactions?

Single-crystal X-ray diffraction provides unambiguous confirmation of the pyrazole core, bromophenyl/pyridinyl substituents, and aldehyde orientation. For example, a related compound exhibited a planar pyrazole ring (torsion angle <5°) and C–H···O hydrogen bonding between the aldehyde and adjacent aromatic rings, influencing crystal packing . Key parameters:

- Data-to-parameter ratio >15 for reliable refinement .

- R-factor <0.06 indicates high accuracy .

Q. What computational methods are suitable for predicting the compound’s reactivity and binding modes?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., aldehyde carbon) for nucleophilic additions .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases), leveraging the pyridinyl group’s hydrogen-bonding capability .

Q. How can structural modifications improve solubility without compromising bioactivity?

- Introduce polar groups (e.g., –OH, –NH₂) at the pyridinyl or bromophenyl positions to enhance aqueous solubility.

- Replace the 4-bromophenyl with a 4-aminophenyl group, as seen in analogs with improved solubility (LogP reduced by 1.2 units) .

- Validate changes via parallel artificial membrane permeability assays (PAMPA) .

Methodological Considerations

Q. What are the critical pitfalls in analyzing NMR data for this compound?

- Solvent Artifacts : Residual DMSO-d₆ (δ ~2.5 ppm) may obscure aldehyde proton signals. Use CDCl₃ for sharper resolution .

- Rotameric Effects : Dynamic rotation of the pyridinyl group can split signals; low-temperature NMR (–20°C) reduces this effect .

Q. How should researchers handle discrepancies in synthetic yields across literature reports?

- Compare reaction scales: Milligram-scale reactions often yield less than gram-scale due to surface area effects .

- Verify reagent purity (e.g., POCl₃ ≥99% purity) and moisture control (e.g., molecular sieves in DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.